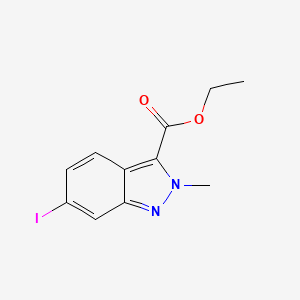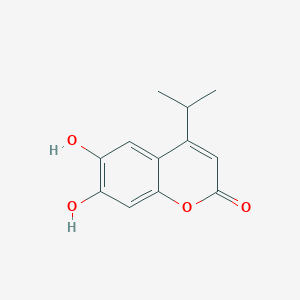
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a chromen-2-one core structure with hydroxyl groups at the 6 and 7 positions and an isopropyl group at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one can be achieved through several methods, with the Pechmann condensation being one of the most common. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the use of 6,7-dihydroxycoumarin and isopropyl acetoacetate under acidic conditions .
Pechmann Condensation:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zeolites or other solid acids may be employed to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 6,7-dihydroxy-4-isopropylquinone.
Reduction: Formation of 6,7-dihydroxy-4-isopropyldihydrocoumarin.
Substitution: Formation of various alkyl or acyl derivatives depending on the substituents used.
科学研究应用
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and anticoagulant activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties
作用机制
The biological effects of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Known for its anticancer properties.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
6,7-dihydroxy-4-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-6(2)7-4-12(15)16-11-5-10(14)9(13)3-8(7)11/h3-6,13-14H,1-2H3 |
InChI 键 |
FESFNTQKBLSMPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=O)OC2=CC(=C(C=C12)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


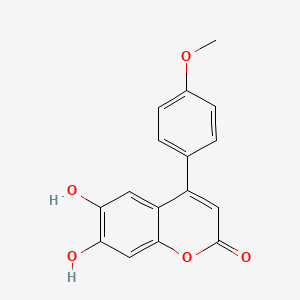
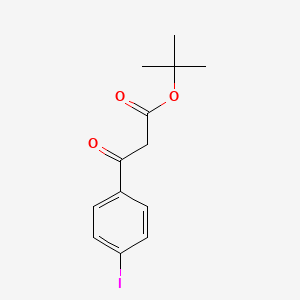

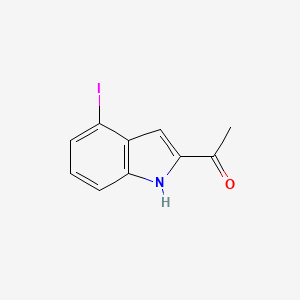
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
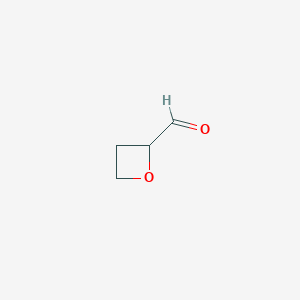
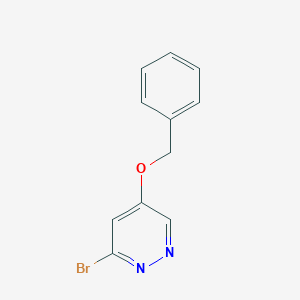
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
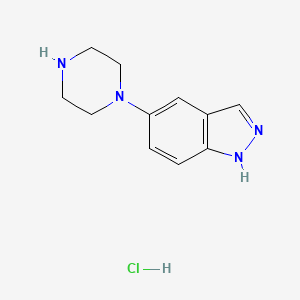
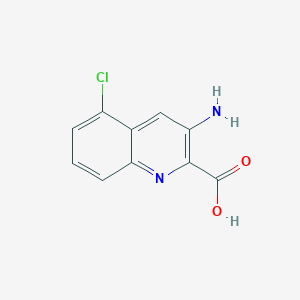
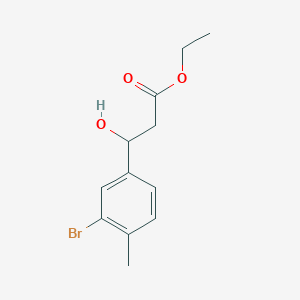
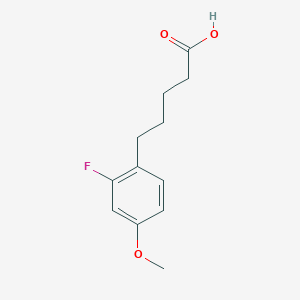
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
